GLUTARYL CHLORIDE

描述

The exact mass of the compound Pentanedioyl dichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519867. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

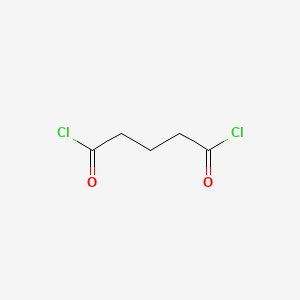

Structure

3D Structure

属性

IUPAC Name |

pentanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFTMXWTWHRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062679 | |

| Record name | Pentanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Pentanedioyl dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2873-74-7 | |

| Record name | Glutaryl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaryl dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioyl dichloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaryl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutaryl Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPM7UQR7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glutaryl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Glutaryl chloride, also known as pentanedioyl dichloride, is a highly reactive diacyl chloride that serves as a critical building block in a multitude of synthetic applications. Its bifunctional nature allows it to be a versatile reagent in the synthesis of polymers, pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and common reactions, comprehensive spectroscopic analysis, and essential safety and handling information. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective and safe utilization of this important chemical intermediate.

Chemical and Physical Properties

This compound is a colorless to light yellow or reddish-brown liquid with a pungent odor.[2][3] It is the diacyl chloride derivative of glutaric acid.[2][4] The presence of two reactive acyl chloride functional groups makes it susceptible to hydrolysis in the presence of moisture.[5]

Identification

| Identifier | Value |

| IUPAC Name | Pentanedioyl dichloride[4] |

| Synonyms | Glutaryl dichloride, Glutaroyl chloride, Pentanedioyl chloride[2][6] |

| CAS Number | 2873-74-7[6] |

| Molecular Formula | C₅H₆Cl₂O₂[2][4] |

| Molecular Weight | 169.00 g/mol [4] |

| InChI Key | YVOFTMXWTWHRBH-UHFFFAOYSA-N[2][7] |

| SMILES | C(CC(=O)Cl)CC(=O)Cl[2] |

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Colorless to light yellow or reddish-brown clear liquid[2][3] |

| Density | 1.324 g/mL at 25 °C[4] |

| Boiling Point | 216-218 °C[8] |

| Flash Point | 106 °C (223 °F)[4] |

| Refractive Index | n20/D 1.472 |

Solubility

This compound is soluble in a range of common organic solvents. Due to its high reactivity, it is hydrolytically unstable and reacts with water.

| Solvent | Solubility |

| Water | Reacts[5] |

| Common Organic Solvents | Soluble |

Spectroscopic Properties

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two types of methylene (B1212753) protons. The protons alpha to the carbonyl groups are deshielded and appear further downfield compared to the beta proton.

-

δ ~3.0 ppm (triplet, 4H): Corresponds to the four protons on the carbons adjacent to the carbonyl groups (-CH₂-COCl).

-

δ ~2.1 ppm (quintet, 2H): Corresponds to the two protons on the central carbon (-CH₂-CH₂-CH₂-).[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit three distinct signals for the three chemically non-equivalent carbon atoms.

-

δ ~173 ppm: Carbonyl carbons (C=O).

-

δ ~52 ppm: Methylene carbons alpha to the carbonyl groups (-CH₂-COCl).

-

δ ~27 ppm: Methylene carbon beta to the carbonyl groups (-CH₂-CH₂-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for acyl chlorides.

-

~1800 cm⁻¹ (strong, sharp): C=O stretching vibration. The high frequency is characteristic of acid chlorides.

-

~2850-2950 cm⁻¹ (medium): C-H stretching vibrations of the methylene groups.

-

~700-800 cm⁻¹ (strong): C-Cl stretching vibration.

Mass Spectrometry

In the mass spectrum of this compound, the molecular ion peak may be observed, but it is often of low intensity due to the high reactivity of the compound. The fragmentation pattern is typically characterized by the loss of chlorine atoms and the carbonyl groups.

-

m/z = 168, 170, 172: Isotopic pattern for the molecular ion [C₅H₆Cl₂O₂]⁺, showing the presence of two chlorine atoms.

-

Loss of Cl: A prominent peak corresponding to [M-Cl]⁺.

-

Loss of COCl: Fragmentation leading to the loss of a chlorocarbonyl radical.

-

McLafferty Rearrangement: Possible rearrangement and fragmentation pathways involving the carbonyl groups and methylene protons.

Experimental Protocols

Synthesis of this compound from Glutaric Acid

This protocol describes a general and widely used method for the preparation of this compound from glutaric acid using thionyl chloride as the chlorinating agent.[9]

Materials:

-

Glutaric acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (B28343) (optional, as a solvent and for azeotropic removal of excess SOCl₂)

-

Round-bottom flask

-

Reflux condenser with a gas trap (e.g., connected to a bubbler with a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ byproducts)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add glutaric acid (1.0 equivalent).

-

Carefully add an excess of thionyl chloride (2.5-3.0 equivalents). Thionyl chloride can also serve as the solvent.

-

Add a catalytic amount of DMF (a few drops).

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution. The reaction is typically complete within 1-3 hours.[9]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride can be removed by distillation under atmospheric pressure. The addition of anhydrous toluene can facilitate the removal of the last traces of thionyl chloride as an azeotrope.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of this compound.

Acylation of an Amine with this compound (Schotten-Baumann Conditions)

This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound to form the corresponding diamide (B1670390). This reaction is often performed under Schotten-Baumann conditions.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diamide product, which can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow for a typical acylation reaction.

Reactivity and Applications

This compound is a valuable bifunctional electrophile used in a variety of chemical transformations.

-

Polymer Synthesis: It is a key monomer in the synthesis of polyamides and polyesters through condensation polymerization with diamines and diols, respectively.[1]

-

Acylation Reactions: It readily reacts with alcohols and amines to form the corresponding diesters and diamides.[1][2] This reactivity is fundamental in the synthesis of pharmaceuticals and agrochemicals.[1][2]

-

Friedel-Crafts Acylation: It can undergo Friedel-Crafts acylation with aromatic compounds to introduce a five-carbon chain with terminal functional groups.

-

Synthesis of Heterocycles: It can be used as a precursor for the synthesis of various heterocyclic compounds.

Safety and Handling

This compound is a corrosive and toxic substance that must be handled with appropriate safety precautions.[4]

Hazard Identification

-

H301: Toxic if swallowed.[10]

-

H314: Causes severe skin burns and eye damage.[10]

-

Water reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[5][10]

-

Lachrymator: Causes tearing.[10]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11] Avoid contact with skin, eyes, and clothing.[8][11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[5][8] Keep the container tightly closed and protected from moisture.[5][6]

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview to assist scientists and professionals in leveraging the synthetic potential of this compound while ensuring a safe laboratory environment.

References

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. CAS 2873-74-7: Glutaryl dichloride | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. GLUTARYL DICHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. GLUTARYL DICHLORIDE(2873-74-7) 1H NMR [m.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.pt [fishersci.pt]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Glutaryl Chloride

This guide provides a comprehensive overview of glutaryl chloride, a key reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. The document details its chemical structure, properties, synthesis, and spectroscopic characterization, adhering to stringent data presentation and visualization standards.

Chemical Identity and Properties

This compound, also known by its IUPAC name pentanedioyl dichloride, is the diacyl chloride derivative of glutaric acid.[1][2] It is a versatile bifunctional compound widely employed as a building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its high reactivity, characteristic of acyl chlorides, makes it an effective agent for introducing the five-carbon glutaryl moiety into various molecular scaffolds.[1]

Chemical Structure

The structure of this compound consists of a five-carbon chain with carbonyl chloride groups at both termini.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 169.01 g/mol | [3] |

| IUPAC Name | Pentanedioyl dichloride | [2] |

| Synonyms | Glutaryl dichloride, Glutaroyl chloride, 1,5-Pentanedioyl chloride | [1] |

| CAS Number | 2873-74-7 | [1][2] |

| Appearance | Colorless to light yellow/red-brownish clear liquid | [1][3] |

| Density | 1.324 g/mL at 25 °C | [3] |

| Boiling Point | 216-218 °C | [3] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [4] |

| Refractive Index (n20/D) | 1.472 | [3] |

| Solubility | Reacts with water | [3] |

| InChI Key | YVOFTMXWTWHRBH-UHFFFAOYSA-N | [1] |

| SMILES | C(CC(=O)Cl)CC(=O)Cl | [1][2] |

Synthesis of this compound

This compound is typically synthesized from its corresponding dicarboxylic acid, glutaric acid, by reaction with a chlorinating agent. A common and effective method involves the use of thionyl chloride (SOCl₂).

Synthesis Workflow

The diagram below illustrates the straightforward conversion of glutaric acid to this compound.

Caption: Synthesis of this compound from Glutaric Acid.

Experimental Protocol: Synthesis from Glutaric Acid

Objective: To synthesize this compound from glutaric acid using thionyl chloride as the chlorinating agent.

Materials:

-

Glutaric acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ byproducts.

-

To the flask, add glutaric acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature. A catalytic drop of DMF can be added to facilitate the reaction.

-

Gently heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride (boiling point: 76 °C).

-

After the excess thionyl chloride has been removed, purify the remaining this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹H NMR spectrum of liquid this compound to confirm its proton environment.

Methodology:

-

Sample Preparation: In a clean, dry NMR tube, dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the acquisition parameters, including the pulse sequence (e.g., a standard 90° pulse), number of scans (typically 8-16 for a concentrated sample), and spectral width.[5]

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

-

Data Processing:

-

Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative ratios of different types of protons.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound to identify its characteristic functional groups.

Methodology (Neat Liquid Film):

-

Sample Preparation:

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

Collect a background spectrum of the empty beam path.

-

-

Data Acquisition:

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[8]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands. For this compound, a strong absorption band corresponding to the C=O stretch of the acyl chloride group is expected around 1780-1815 cm⁻¹.

-

Safety and Handling

This compound is a corrosive and toxic substance.[2] It reacts with water and moisture, releasing corrosive hydrogen chloride gas.[3] Therefore, it must be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and away from moisture and incompatible materials like strong bases and alcohols.[3]

References

- 1. CAS 2873-74-7: Glutaryl dichloride | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GLUTARYL DICHLORIDE | 2873-74-7 [chemicalbook.com]

- 4. This compound | 2873-74-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to Pentanedioyl Dichloride (CAS: 2873-74-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of pentanedioyl dichloride (CAS 2873-74-7), also known as glutaryl chloride. It is a highly reactive di-acyl chloride widely utilized as a bifunctional building block in organic synthesis. This document consolidates its chemical and physical properties, reactivity, synthesis, and key applications in the pharmaceutical, agrochemical, and polymer industries. Detailed experimental protocols, safety information, and graphical representations of its chemical utility are presented to support researchers and drug development professionals in its effective and safe application.

Chemical and Physical Properties

Pentanedioyl dichloride is the diacid chloride derivative of glutaric acid.[1] It is typically a colorless to pale yellow liquid with a pungent odor.[2][3] Commercial samples may appear darker.[1] The compound is sensitive to moisture and reacts violently with water.[4][5]

Compound Identification

This table summarizes the key identifiers for pentanedioyl dichloride.

| Identifier | Value | Reference |

| CAS Number | 2873-74-7 | [1][6] |

| IUPAC Name | pentanedioyl dichloride | [1][7] |

| Synonyms | This compound, Glutaroyl chloride, Glutaryl dichloride, Glutaric acid dichloride, 1,3-Bis(chlorocarbonyl)propane | [6][7][8] |

| Molecular Formula | C₅H₆Cl₂O₂ | [1][7] |

| Molecular Weight | 169.00 g/mol | [7] |

| InChI Key | YVOFTMXWTWHRBH-UHFFFAOYSA-N | [6][7] |

| SMILES | C(CC(=O)Cl)CC(=O)Cl | [1][7] |

| EC Number | 220-711-1 | [1] |

| MDL Number | MFCD00000755 | [8] |

Physical and Chemical Data

Quantitative physical and chemical properties are crucial for experimental design.

| Property | Value | Reference |

| Appearance | Colorless to light orange to yellow clear liquid | [8] |

| Density | 1.324 g/mL at 25 °C | [9] |

| Boiling Point | 216 - 219 °C | [1][8][9] |

| Refractive Index | n20/D 1.470 - 1.472 | [8][9] |

| Flash Point | 106 °C (223 °F) | [1][10] |

| Vapor Pressure | 0.13 mmHg at 25°C | [11] |

| Solubility | Soluble in organic solvents (ether, chloroform, benzene, toluene); reacts violently with water. | [2][4] |

Reactivity and Core Applications

As a di-acyl chloride, pentanedioyl dichloride's reactivity is dominated by the two electrophilic carbonyl carbons. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, making it a versatile cross-linking agent and monomer.[2][3]

Its primary applications stem from this reactivity:

-

Polymer Synthesis : It serves as a monomer in polycondensation reactions with diamines to form polyamides and with diols to form polyesters.[8]

-

Pharmaceutical and Agrochemical Synthesis : It is used to introduce the five-carbon glutaryl linker into complex molecules, serving as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3][8]

-

Organic Synthesis : It acts as an effective acylating agent to produce esters, amides, and other derivatives of glutaric acid.[2][8]

Experimental Protocols

The following are generalized protocols for reactions involving pentanedioyl dichloride. Researchers must adapt these procedures to specific substrates and scales, adhering to all institutional safety guidelines.

Synthesis of N,N'-diethyl-glutaramide (Amide Formation)

Objective: To synthesize a diamide via the reaction of pentanedioyl dichloride with an amine.

Materials:

-

Pentanedioyl dichloride (1 eq)

-

Ethylamine (B1201723) (2.2 eq), 70% solution in water

-

Dichloromethane (DCM)

-

Sodium hydroxide (B78521) (NaOH), 10% aqueous solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Stir plate, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve pentanedioyl dichloride (1 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0 °C).

-

Nucleophilic Addition: Slowly add the ethylamine solution (2.2 eq) to the stirred DCM solution. A white precipitate may form. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaOH solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude N,N'-diethyl-glutaramide can be purified by recrystallization or column chromatography.

Interfacial Polymerization of a Polyamide (Nylon 5,10 Analog)

Objective: To synthesize a polyamide through the interfacial reaction between a diamine and pentanedioyl dichloride. This method is a classic demonstration of step-growth polymerization.

Materials:

-

Aqueous Phase: 1,6-Hexanediamine (B7767898) (1 eq), Sodium Carbonate (Na₂CO₃) (2 eq), Water.

-

Organic Phase: Pentanedioyl dichloride (1 eq), Dichloromethane (DCM) or Hexane.

-

Beaker, glass rod, tweezers.

Procedure:

-

Prepare Aqueous Phase: In a beaker, dissolve 1,6-hexanediamine and sodium carbonate in water. The carbonate acts as an acid scavenger for the HCl byproduct.

-

Prepare Organic Phase: Dissolve pentanedioyl dichloride in an equal volume of a water-immiscible organic solvent like DCM.

-

Initiate Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A polymer film will form instantly at the interface.

-

Extract Polymer: Using tweezers or a glass rod, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous rope of the polyamide can be drawn out.

-

Wash and Dry: Wash the collected polymer rope thoroughly with water and then with ethanol (B145695) or acetone (B3395972) to remove unreacted monomers and salts. Allow the polymer to dry completely in a fume hood or a vacuum oven at low heat.

Synthesis Pathway and Applications

Pentanedioyl dichloride is synthesized from glutaric acid, a common dicarboxylic acid. The transformation is typically achieved using standard chlorinating agents. Its subsequent reactions lead to a wide array of valuable products.

Safety and Handling

Pentanedioyl dichloride is a corrosive and toxic compound that must be handled with extreme care in a well-ventilated fume hood.[3] It causes severe skin burns and eye damage and is toxic if swallowed.[7][12] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[4][12]

GHS Hazard Information

| Hazard Class | Code | Description | Reference |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [7][12] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [7][12] |

| Water Reactivity | EUH014 | Reacts violently with water | [5] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. A NIOSH/MSHA-approved respirator may be required for certain operations.[5]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from water and moisture.

-

Storage: Store in a cool, dry place in a tightly sealed container.[8] Store locked up. The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[13]

-

Spills: Absorb spills with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal. Do not use water for cleanup.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[5][12]

-

Skin Contact: Immediately remove all contaminated clothing and wash skin with soap and plenty of water. Seek urgent medical attention.[5][12]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek urgent medical attention.[5][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[5][12]

This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 2873-74-7: Glutaryl dichloride | CymitQuimica [cymitquimica.com]

- 4. Pentanedioyl dichloride - Hazardous Agents | Haz-Map [haz-map.com]

- 5. fishersci.com [fishersci.com]

- 6. Pentanedioyl dichloride [webbook.nist.gov]

- 7. Pentanedioyl dichloride | C5H6Cl2O2 | CID 17887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. 戊二酰基二氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Pentanedioyl dichloride|lookchem [lookchem.com]

- 12. fishersci.pt [fishersci.pt]

- 13. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of Glutaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of glutaryl chloride, specifically its molecular weight and density. This document is intended to serve as a valuable resource for professionals in research and development, offering precise data and detailed experimental methodologies for its determination.

Core Physicochemical Data

This compound, also known as pentanedioyl dichloride, is a reactive acyl chloride widely used in organic synthesis. Accurate knowledge of its physical properties is essential for its proper handling, application, and the design of chemical processes.

The molecular weight and density of this compound are summarized in the table below. These values are compiled from various reputable sources, providing a reliable reference for laboratory and industrial applications.

| Property | Value | Units | Notes |

| Molecular Weight | 169.00[1] | g/mol | |

| 169.01[2][3][4] | g/mol | ||

| Density | 1.310[5] | g/mL | |

| 1.324[1][6][7][8] | g/mL | at 25 °C |

Experimental Protocols for Property Determination

This section details the established experimental protocols for determining the molecular weight and density of volatile liquids like this compound.

The molecular weight of a volatile liquid can be determined using methods that rely on the ideal gas law. The Dumas method is a classic and effective approach.

Protocol: The Dumas Method [9]

-

Apparatus Preparation: A clean, dry flask of a known volume is sealed with a stopper containing a small capillary opening. The flask, stopper, and a weighing dish are weighed together to determine their initial mass.

-

Sample Introduction: A small volume (approximately 5 mL) of the volatile liquid (this compound) is introduced into the flask.

-

Vaporization: The flask is submerged in a boiling water bath, ensuring the water level is above the flask's body. The liquid inside the flask will vaporize and expel the air from the flask. The excess vapor will escape through the capillary opening.[10]

-

Equilibration: The flask is kept in the boiling water bath for a minute after all the liquid has visibly vaporized to ensure the vapor has reached thermal equilibrium with the bath. The temperature of the boiling water is recorded, which is taken as the temperature of the gas inside the flask.

-

Condensation and Mass Measurement: The flask is removed from the water bath, and the vapor inside is allowed to cool and condense back into a liquid. The outside of the flask is thoroughly dried. The flask, stopper, and the condensed liquid are then weighed to determine the final mass.

-

Volume Determination: The volume of the flask is determined by filling it completely with water and then measuring the mass of the water. Using the known density of water at that temperature, the volume of the flask can be calculated.

-

Calculation: The mass of the vapor is the difference between the final and initial masses. The number of moles of the vapor can be calculated using the ideal gas law (PV=nRT), where P is the atmospheric pressure, V is the volume of the flask, R is the ideal gas constant, and T is the temperature in Kelvin. The molecular weight is then calculated by dividing the mass of the vapor by the number of moles.

The density of a liquid can be determined through various gravimetric and displacement methods. The pycnometer method is a highly accurate technique.

Protocol: The Pycnometer Method [11]

-

Apparatus Preparation: A pycnometer, which is a glass flask with a precisely known volume, is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The excess liquid is carefully removed, and the outside of the pycnometer is cleaned and dried. The mass of the filled pycnometer is then measured.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

Workflow Visualization

The logical flow of the experimental procedures for determining the molecular weight and density of this compound is illustrated in the following diagram.

Caption: Experimental workflow for determining molecular weight and density.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. GSRS [precision.fda.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [stenutz.eu]

- 7. GLUTARYL DICHLORIDE CAS#: 2873-74-7 [m.chemicalbook.com]

- 8. 2873-74-7 CAS MSDS (GLUTARYL DICHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. mt.com [mt.com]

A Technical Guide to the Reactivity and Applications of Glutaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Glutaryl chloride, also known as pentanedioyl dichloride, is a highly reactive bifunctional acyl chloride. Its chemical structure, featuring two acyl chloride groups separated by a three-carbon aliphatic chain, makes it a versatile building block in organic synthesis. This guide provides an in-depth analysis of its reactivity, experimental protocols for its key reactions, and safety considerations for its handling.

Core Chemical Properties and Reactivity

This compound's high reactivity stems from the two electrophilic carbonyl carbons. The chlorine atoms are excellent leaving groups, readily displaced by nucleophiles in nucleophilic acyl substitution reactions. This dual reactivity allows it to act as a cross-linking agent or as a monomer in polymerization reactions.[1][2] It is a colorless to pale yellow liquid with a pungent odor.[2] Due to its reactive nature, it must be handled with care as it can cause severe burns to the skin, eyes, and respiratory system.[2][3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2873-74-7 | [1][2][4][5][6] |

| Molecular Formula | C₅H₆Cl₂O₂ | [1][2][4] |

| Molecular Weight | 169.01 g/mol | [1][3][4] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Density | 1.324 g/cm³ at 25 °C | [3][4][6] |

| Boiling Point | 216 - 218 °C at 760 mmHg | [3][4][6] |

| Flash Point | 106 - 107 °C | [3][6] |

| Refractive Index | 1.470 | [1] |

| Solubility | Reacts with water | [3][4] |

Key Reactions and Mechanisms

The primary mode of reaction for this compound is nucleophilic acyl substitution. A general mechanism is depicted below, where a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the acylated product.

Reaction with Amines: Polyamide Synthesis

This compound reacts readily with primary and secondary amines to form amides.[7] When reacted with a diamine, it undergoes polycondensation to produce polyamides.[1] This reaction is vigorous and produces hydrogen chloride (HCl) as a byproduct, which can react with the amine to form an ammonium (B1175870) salt.[8][9][10] Therefore, a base is typically added to neutralize the HCl and allow the polymerization to proceed.

Reaction with Alcohols: Polyester (B1180765) Synthesis

In a similar fashion, this compound reacts with alcohols to form esters.[4][11] The use of a diol as the nucleophile leads to the formation of polyesters.[1] The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl byproduct. The general mechanism involves a nucleophilic addition-elimination pathway.[11][12]

Reaction with Water: Hydrolysis

This compound is moisture-sensitive and reacts with water, often violently, to hydrolyze back to glutaric acid and hydrogen chloride.[3][4][5] This is a crucial consideration for its storage and handling, which must be under anhydrous conditions to prevent degradation of the reagent.[3][6]

Friedel-Crafts Acylation

With an aromatic substrate and a Lewis acid catalyst (e.g., AlCl₃), this compound can undergo Friedel-Crafts acylation. Given its two acyl chloride groups, it can acylate two aromatic rings, leading to the formation of a diketone, which can be a precursor for more complex cyclic structures.

Experimental Protocols

The following are representative protocols for the synthesis of polymers using this compound.

Protocol 1: Interfacial Polymerization for Polyamide Synthesis

This method involves the reaction of this compound with a diamine at the interface of two immiscible liquids.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. The NaOH acts as an acid scavenger for the HCl produced during the reaction.

-

Organic Phase Preparation: Prepare a solution of this compound in an organic solvent immiscible with water, such as dichloromethane.

-

Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. The polyamide will form instantly at the interface of the two layers.

-

Polymer Extraction: The polyamide film can be gently grasped with forceps and pulled out from the beaker as a continuous "rope." The polymer is continuously formed at the interface as it is removed.

-

Washing and Drying: The resulting polymer should be washed thoroughly with water to remove any unreacted monomers, salts, and base, and then dried.

Protocol 2: Solution Polymerization for Polyester Synthesis

This protocol describes the synthesis of a polyester in a single-phase solution.

Materials:

-

This compound

-

A diol (e.g., 1,4-Butanediol)

-

Pyridine or triethylamine (B128534) (as an acid scavenger)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or chloroform)

Procedure:

-

Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction must be conducted under an inert atmosphere to exclude moisture.

-

Reactant Addition: Dissolve the diol and the base (e.g., pyridine) in the anhydrous solvent within the flask and cool the solution in an ice bath.

-

Monomer Introduction: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred diol solution from the dropping funnel. Maintain a low temperature (0-5 °C) during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the completion of the polymerization.

-

Isolation: Precipitate the polyester by pouring the reaction mixture into a non-solvent like methanol (B129727) or water.

-

Purification: Collect the precipitate by filtration, wash it with the non-solvent to remove unreacted monomers and the pyridinium (B92312) hydrochloride salt, and then dry it under vacuum.

Applications in Research and Development

The reactivity of this compound makes it a valuable reagent in several fields:

-

Polymer Chemistry: It is a key monomer for the synthesis of polyamides and polyesters with specific material properties.[1][13]

-

Pharmaceuticals and Agrochemicals: It serves as a linker or an intermediate in the synthesis of complex, biologically active molecules and various pharmaceuticals.[1][2]

-

Biochemical Research: It can be used for cross-linking proteins and other biomolecules, aiding in the study of their structure and function.[1]

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling.[2][3]

-

Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4][5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong bases, alcohols, and oxidizing agents.[4][5][6] Exposure to moisture can lead to the release of corrosive hydrogen chloride gas.[3][5]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][6] If inhaled, move to fresh air.[4] If swallowed, do NOT induce vomiting and seek immediate medical attention.[5][6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2873-74-7: Glutaryl dichloride | CymitQuimica [cymitquimica.com]

- 3. fishersci.pt [fishersci.pt]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. GLUTARYL DICHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. This compound | Orgasynth [orgasynth.com]

An In-depth Technical Guide to the Safe Handling of Glutaryl Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety data for glutaryl chloride (CAS No: 2873-74-7), a versatile bifunctional reagent employed in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2] The following sections detail the physical and chemical properties, toxicity, and safe handling procedures for this compound, presenting quantitative data in accessible tables and illustrating key safety concepts with diagrams.

Properties of this compound

This compound, also known as pentanedioyl dichloride, is a colorless to light yellow or dark red liquid.[1][3] It is a reactive acyl chloride that serves as an important intermediate in various organic syntheses.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H6Cl2O2 | [1][3][4] |

| Molecular Weight | 169.01 g/mol | [3][4][5] |

| Appearance | Colorless to light orange to yellow clear liquid; also described as dark red liquid | [1][3] |

| Boiling Point | 216 - 218 °C | [3][4][5] |

| Density | 1.324 g/mL at 25 °C | [3][4] |

| Flash Point | 106 - 107 °C (closed cup) | [3][4][6][7] |

| Refractive Index | 1.470 - 1.472 (at 20 °C) | [1] |

| Solubility | Reacts with water | [4][8] |

Toxicological Data and Hazards

This compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[3][5] It is also described as a lachrymator, a substance that irritates the eyes and causes tearing.[5]

Table 2: Acute Toxicity Data

| Route of Exposure | Species | Value | Source |

| Oral | Rat | LD50 = 190 µL/kg | [4] |

| Oral | Mouse | LD50 = 350 µL/kg | [4] |

Hazard Statements:

-

H290: May be corrosive to metals

Signal Word: Danger[3][5][6][7]

Fire and Explosion Data

This compound is a combustible liquid.[6] In case of fire, appropriate extinguishing media should be used, and hazardous decomposition products should be considered.

Table 3: Fire and Explosion Data

| Parameter | Value | Source |

| Flash Point | 106 - 107 °C (closed cup) | [3][4][6][7] |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [3][4] |

| Hazardous Combustion Products | Carbon oxides (CO, CO2), hydrogen chloride gas, and phosgene. | [3][4][8] |

Experimental Protocols: Safe Handling Workflow

Due to its hazardous nature, strict adherence to safety protocols is essential when working with this compound. The following workflow outlines the key steps for its safe handling in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][8]

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[3] Use eye protection that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][8] Gloves must be inspected before use, and proper glove removal technique should be followed.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid inhalation of vapor or mist.[3] Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3] Protect from moisture as the compound is moisture-sensitive.[5][8]

Accidental Release Measures

-

Personal Precautions: In case of a spill, wear respiratory protection and ensure adequate ventilation.[3] Evacuate personnel to a safe area.[3]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel) and dispose of it as hazardous waste.[3][8] Keep in suitable, closed containers for disposal.[3] Do not let the product enter drains.[3]

First Aid Measures

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[3]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[3]

-

In Case of Skin Contact: Immediately take off contaminated clothing and shoes. Wash off with soap and plenty of water and take the victim to a hospital.[3]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

Visualizing the Hazards of this compound

To better understand the interconnectedness of the hazards associated with this compound, the following diagram illustrates the logical relationships between its properties and the potential risks.

Caption: Logical relationships of this compound hazards.

This guide provides a foundational understanding of the safety considerations for this compound. It is imperative for all personnel to review the full Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and to receive proper training on its safe use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2873-74-7: Glutaryl dichloride | CymitQuimica [cymitquimica.com]

- 3. GLUTARYL DICHLORIDE - Safety Data Sheet [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.pt [fishersci.pt]

- 6. 塩化グルタリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

Spectral Analysis of Glutaryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for glutaryl chloride (CAS 2873-74-7), a key reagent in organic synthesis. The document presents available experimental data for Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the lack of publicly available experimental ¹³C NMR data, predicted values based on established chemical shift correlations are provided. Detailed experimental protocols for acquiring these spectra are also outlined to aid in the replication and validation of these findings.

Quantitative Spectral Data

The following sections summarize the key quantitative data obtained from the spectral analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two types of methylene (B1212753) protons in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.02 | Triplet | 4H | α-CH₂ |

| ~2.08 | Quintet | 2H | β-CH₂ |

| Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹³C NMR data are predicted values based on typical chemical shifts for acyl chlorides and alkanes. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~173 | C=O | Carbonyl carbon of an acyl chloride. |

| ~45 | α-CH₂ | Methylene group adjacent to the carbonyl chloride. |

| ~20 | β-CH₂ | Central methylene group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very strong absorption band in the carbonyl region, which is typical for an acyl chloride.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (Acyl chloride) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| ~1410 | Medium | CH₂ scissoring |

| ~950 | Medium | C-C stretch |

| ~730 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The molecular ion peak is observed, though its intensity may be low.

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 133 | 62.6 | [M-Cl]⁺ |

| 105 | 40.9 | [M-COCl]⁺ |

| 97 | 27.3 | [C₅H₅O]⁺ |

| 63 | 21.9 | [COCl]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ |

| 41 | 80.6 | [C₃H₅]⁺ |

| Ionization Method: Electron Ionization (EI) at 75 eV |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon.

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained using the neat liquid film method. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected first.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or gas chromatography (GC-MS) can be used. For direct injection, a small amount of the sample is introduced into the ion source.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used.

-

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

A Technical Guide to Commercial High-Purity Glutaryl Chloride for Researchers and Drug Development Professionals

Glutaryl chloride (CAS 2873-74-7), also known as pentanedioyl dichloride, is a key bifunctional reagent extensively used in organic synthesis. Its high reactivity makes it an essential building block in the pharmaceutical, agrochemical, and polymer industries. For researchers and professionals in drug development, the purity of this compound is of paramount importance, as impurities can lead to undesirable side reactions, lower yields, and complications in product purification. This guide provides an in-depth overview of commercial suppliers offering high-purity this compound, methods for its analysis, and a framework for supplier selection.

Commercial Suppliers and Purity Specifications

Several chemical suppliers offer this compound at various purity grades. High-purity grades are typically defined as having an assay of 97% or greater. The selection of a supplier should be based on a thorough evaluation of their product specifications, analytical methods, and consistency of quality. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity Specification | Analytical Methods Cited |

| Sigma-Aldrich | 97%[1][2] | Not specified on the product page |

| TCI America | >95.0%[3] | Gas Chromatography (GC), Argentometric Titration[3] |

| Chem-Impex | ≥ 95%[4] | Titration, Gas Chromatography (GC)[4] |

| City Chemical LLC | High Purity (unspecified percentage) | Not specified on the product page |

| LabSolutions | 97%[5] | Not specified on the product page |

| BOC Sciences | 97%[] | Not specified on the product page |

It is crucial for the end-user to request a Certificate of Analysis (CoA) for each specific lot to obtain detailed information on the purity and impurity profile.

Experimental Protocols for Purity Determination

The purity of this compound is most commonly determined by gas chromatography (GC) and titration methods. These techniques provide quantitative information about the main component and key impurities.

1. Gas Chromatography (GC) for Purity Assay

-

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For this compound, this method can effectively separate the main compound from volatile impurities.

-

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

Column: A non-polar or medium-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

-

Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 5 minutes.

-

Sample Preparation: A dilute solution of this compound in a dry, inert solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

Analysis: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The peak areas are used to calculate the percentage purity.

-

2. Argentometric Titration for Chloride Content

-

Principle: This titration method determines the total chloride content, which is related to the amount of this compound. It involves the reaction of chloride ions with silver nitrate (B79036) to form a silver chloride precipitate.

-

Methodology:

-

Reagents: Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 N), potassium chromate (B82759) (K₂CrO₄) indicator, and a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

Procedure:

-

A precisely weighed amount of this compound is dissolved in the solvent.

-

A few drops of the potassium chromate indicator are added.

-

The solution is titrated with the standardized silver nitrate solution until a reddish-brown precipitate of silver chromate is formed, indicating the endpoint.

-

-

Calculation: The volume of silver nitrate solution used is proportional to the amount of chloride in the sample, from which the purity of this compound can be calculated.

-

3. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

While less common for routine purity assays of this compound due to its reactivity, HPLC can be employed for the analysis of non-volatile impurities or after derivatization. A patented method describes the use of HPLC for the analysis of alkyl chloride compounds after derivatization to form amides, which have a UV chromophore for detection[7].

-

Principle: HPLC separates compounds based on their interaction with a stationary phase in a packed column and a liquid mobile phase.

-

Methodology (Post-Derivatization):

-

Derivatization: this compound is reacted with an amino-containing compound (e.g., an aniline (B41778) derivative) to form a stable amide that can be analyzed by HPLC.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detection at a wavelength appropriate for the derivatized product.

-

Supplier Qualification Workflow

Selecting a suitable supplier for high-purity this compound is a critical step for ensuring the quality and reproducibility of research and manufacturing processes. The following workflow provides a logical approach to supplier qualification.

Caption: A workflow for qualifying suppliers of high-purity this compound.

Conclusion

For researchers and professionals in drug development, the procurement of high-purity this compound is a critical step that can significantly impact the outcome of their work. A systematic approach to supplier evaluation, including a thorough review of product specifications and in-house analytical validation, is essential. By utilizing the analytical methods outlined in this guide and following a structured supplier qualification process, researchers can ensure a consistent and reliable supply of this important chemical reagent.

References

- 1. 戊二酰基二氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 97 2873-74-7 [sigmaaldrich.com]

- 3. This compound | 2873-74-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labsolu.ca [labsolu.ca]

- 7. CN105301137A - High performance liquid chromatography method for analysis of alkyl chloride compound - Google Patents [patents.google.com]

Synthesis of Glutaryl Chloride from Glutaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthesis routes for producing glutaryl chloride from glutaric acid. The information presented herein is intended to furnish researchers, scientists, and professionals in drug development with detailed methodologies, comparative data, and a clear understanding of the chemical pathways involved. This document outlines the most common and effective methods for this conversion, focusing on the use of thionyl chloride, oxalyl chloride, and phosphorus pentachloride as chlorinating agents.

Introduction

This compound, the diacyl chloride of glutaric acid, is a valuable bifunctional reagent in organic synthesis.[1][2] Its two reactive acyl chloride groups allow for the facile introduction of a five-carbon diacyl chain into various molecules, making it a key building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The conversion of glutaric acid to this compound is a fundamental transformation that replaces the hydroxyl groups of the carboxylic acid with chlorine atoms, thereby significantly increasing the reactivity of the carbonyl centers towards nucleophilic attack. This guide details the primary synthetic pathways for this conversion, providing experimental protocols and comparative data to aid in the selection of the most suitable method for a given application.

Synthetic Routes and Mechanisms

The synthesis of this compound from glutaric acid is typically achieved through the use of common chlorinating agents. The three most prevalent reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Each of these reagents offers distinct advantages and disadvantages in terms of reactivity, byproducts, and reaction conditions.

The general chemical equation for the synthesis of this compound from glutaric acid is:

HOOC-(CH₂)₃-COOH + Chlorinating Agent → ClOC-(CH₂)₃-COCl

Using Thionyl Chloride (SOCl₂)

The reaction of glutaric acid with thionyl chloride is a widely used method for the preparation of this compound.[3][4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[4] The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).

Mechanism: The reaction proceeds via the formation of a chlorosulfite intermediate, which is more susceptible to nucleophilic attack by a chloride ion than the original carboxylic acid.

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for the synthesis of this compound.[5] This method is often preferred for its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl).[5] The reaction is typically catalyzed by DMF.

Mechanism: The reaction with oxalyl chloride, in the presence of a DMF catalyst, proceeds through the formation of a Vilsmeier reagent, which is a potent acylating agent.

Using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent that can also be used to convert glutaric acid to this compound.[6][7] This reaction typically produces phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts.[6][7]

Mechanism: The reaction involves the attack of the carboxylic acid's hydroxyl group on the phosphorus atom of PCl₅, leading to the formation of an intermediate that subsequently eliminates POCl₃ and HCl to yield the acyl chloride.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from glutaric acid using the three different chlorinating agents. Please note that while general procedures are well-established, specific yield and reaction time data for the synthesis of this compound can vary based on the scale and specific experimental conditions. The data presented here is a compilation from general procedures for dicarboxylic acids and related literature.

| Parameter | Thionyl Chloride (SOCl₂) Method | Oxalyl Chloride ((COCl)₂) Method | Phosphorus Pentachloride (PCl₅) Method |

| Molar Ratio (Glutaric Acid:Reagent) | 1 : 2.2 - 3.0 | 1 : 2.2 - 2.5 | 1 : 2.1 - 2.2 |

| Catalyst | DMF (catalytic amount) | DMF (catalytic amount) | None typically required |

| Solvent | None (neat) or high-boiling inert solvent (e.g., toluene) | Dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE) | Inert solvent (e.g., carbon tetrachloride, benzene) |

| Temperature (°C) | 70 - 80 (Reflux) | 20 - 25 (Room Temperature) | 25 - 100 |

| Reaction Time (h) | 2 - 4 | 1 - 3 | 1 - 2 |

| Reported Yield (%) | 85 - 95 | 90 - 98 | 80 - 90 |

| Byproducts | SO₂, HCl | CO, CO₂, HCl | POCl₃, HCl |

| Purification | Distillation | Evaporation of solvent and excess reagent, followed by distillation | Filtration to remove solid byproducts, followed by distillation |

Table 1: Comparison of Synthesis Routes for this compound.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

Materials:

-

Glutaric acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF, optional catalyst)

-

Inert solvent (e.g., toluene (B28343), optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), place glutaric acid (1.0 eq).

-

Add an excess of thionyl chloride (2.2 - 3.0 eq). If desired, a high-boiling inert solvent such as toluene can be used.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of this compound using Oxalyl Chloride

Materials:

-

Glutaric acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), suspend glutaric acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

-

Add a catalytic amount of DMF (e.g., 1 drop per 10 mmol of glutaric acid).

-

Slowly add oxalyl chloride (2.2 - 2.5 eq) to the suspension at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation.

Synthesis of this compound using Phosphorus Pentachloride

Materials:

-

Glutaric acid

-

Phosphorus pentachloride (PCl₅)

-